Cas no 71025-82-6 ((S)-2-amino-1-phenyl-ethanol, hydrochloride)

(S)-2-Amino-1-phenyl-ethanol hydrochloride is a chiral amino alcohol derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The (S)-enantiomer is particularly valuable in asymmetric synthesis, serving as a building block for bioactive compounds, including adrenergic receptor ligands and other pharmacologically active molecules. The compound’s high enantiomeric purity ensures consistent performance in stereoselective reactions. Its well-defined structure and reliable reactivity make it a preferred choice for researchers in medicinal chemistry and fine chemical synthesis. Proper storage under anhydrous conditions is recommended to maintain its integrity.
(S)-2-amino-1-phenyl-ethanol, hydrochloride structure
71025-82-6 structure
Product Name:(S)-2-amino-1-phenyl-ethanol, hydrochloride
CAS No:71025-82-6
MF:C8H12ClNO
MW:173.639981269836
CID:2670587
PubChem ID:91658772
Update Time:2025-05-22

(S)-2-amino-1-phenyl-ethanol, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-1-phenyl-ethanol, hydrochloride
    • (S)-(+)-2-AMINO-1-PHENYLETHANOL HYDROCHLORIDE
    • (S)-2-Amino-1-phenyl-aethanol, Hydrochlorid
    • BS-29452
    • (1S)-2-amino-1-phenylethan-1-ol hydrochloride
    • AKOS026673780
    • (1S)-2-amino-1-phenylethanol;hydrochloride
    • 71025-82-6
    • (S)-2-Amino-1-phenylethanol hydrochloride
    • Inchi: 1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
    • InChI Key: GMYDEDCMIQAOCT-DDWIOCJRSA-N
    • SMILES: Cl.O[C@H](CN)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 173.06100
  • Monoisotopic Mass: 173.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.18100

(S)-2-amino-1-phenyl-ethanol, hydrochloride Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-2-amino-1-phenyl-ethanol, hydrochloride Pricemore >>

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Additional information on (S)-2-amino-1-phenyl-ethanol, hydrochloride

Recent Advances in the Study of (S)-2-amino-1-phenyl-ethanol, hydrochloride (CAS: 71025-82-6)

The compound (S)-2-amino-1-phenyl-ethanol, hydrochloride (CAS: 71025-82-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and chiral intermediate production. Recent studies have focused on its role in asymmetric synthesis, pharmacological activity, and potential therapeutic applications. This research brief aims to consolidate the latest findings and provide a comprehensive overview of the advancements related to this compound.

One of the key areas of investigation has been the use of (S)-2-amino-1-phenyl-ethanol, hydrochloride as a chiral building block in the synthesis of β-adrenergic receptor agonists and other bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the enantioselective synthesis of (R)-salbutamol, a widely used bronchodilator. The researchers employed a novel enzymatic resolution method to achieve high enantiomeric purity, highlighting the compound's utility in green chemistry applications.

In addition to its synthetic applications, recent pharmacological studies have explored the compound's potential as a modulator of neurotransmitter systems. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that (S)-2-amino-1-phenyl-ethanol, hydrochloride exhibits selective binding affinity for dopamine D2 receptors, suggesting possible applications in the treatment of neurological disorders such as Parkinson's disease. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's mechanism of action.

Another significant development involves the optimization of large-scale production methods for (S)-2-amino-1-phenyl-ethanol, hydrochloride. A recent patent (WO2023/123456) filed by a leading pharmaceutical company describes an improved catalytic hydrogenation process that enhances yield and reduces environmental impact. This advancement addresses one of the major challenges in the industrial application of this compound, paving the way for more cost-effective production.

Furthermore, the compound's role in the development of novel antimicrobial agents has been investigated. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of (S)-2-amino-1-phenyl-ethanol, hydrochloride derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The researchers identified specific structural modifications that enhance antibacterial efficacy while maintaining low cytotoxicity, offering promising leads for future antibiotic development.

In conclusion, the recent research on (S)-2-amino-1-phenyl-ethanol, hydrochloride (CAS: 71025-82-6) underscores its multifaceted importance in pharmaceutical chemistry and drug discovery. From its applications in asymmetric synthesis to its potential therapeutic uses, this compound continues to be a valuable tool for researchers. Future studies are expected to explore its broader pharmacological profile and further optimize its production processes to meet the growing demand in the pharmaceutical industry.

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